

Documented Antimicrobial Activities of cyclo(L-Pro-L-Val)

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Compound Focus: cyclo(L-Pro-L-Val)

CAS No.: 2854-40-2

Cat. No.: S627326

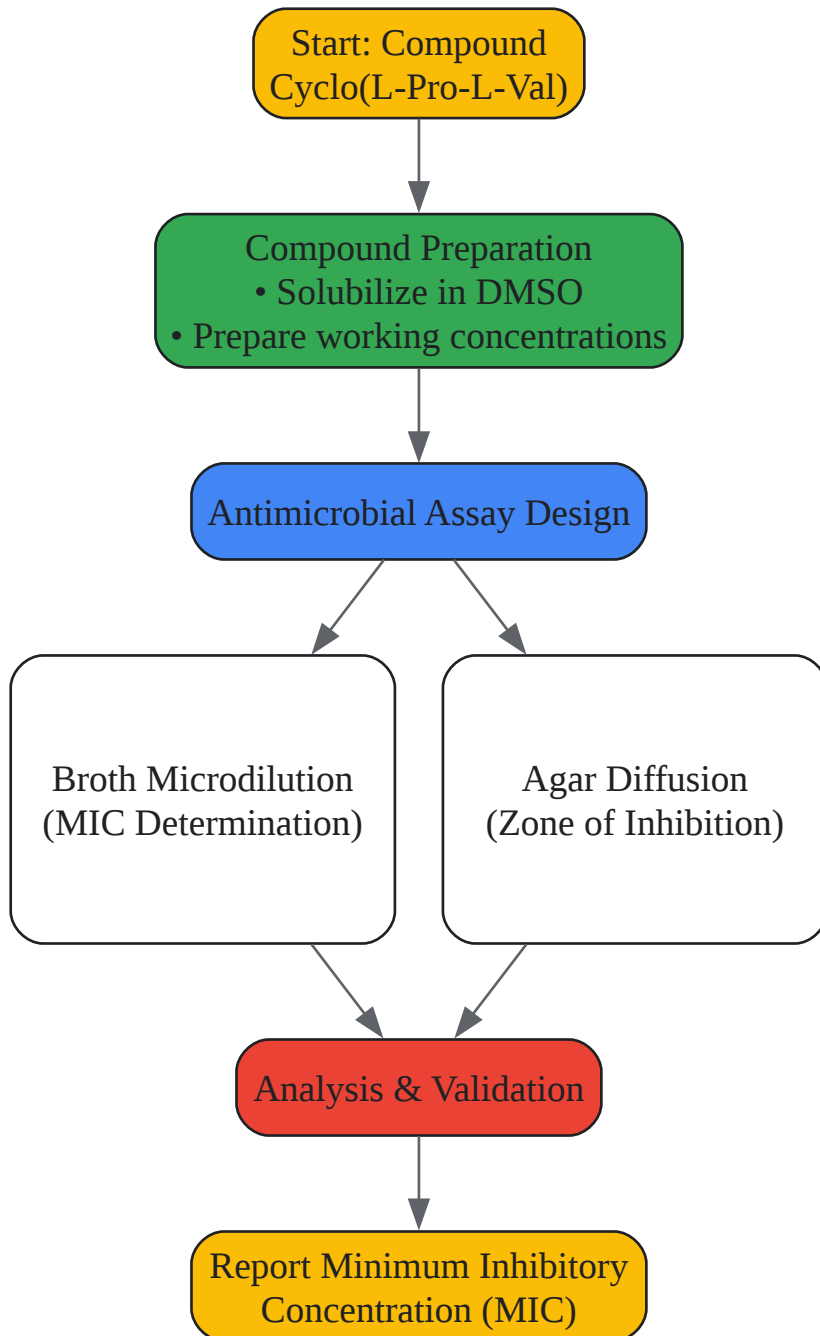
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The table below summarizes the known antimicrobial activities of **cyclo(L-Pro-L-Val)** based on current literature.

Assay Type / Activity	Tested Organisms / Context	Key Findings / Potency	Citation
Antimicrobial	Plant pathogenic microorganisms (e.g., <i>Rhodococcus fascians</i> LMG 3605); Gram-positive (Gram+) plant pathogens	Shows similar toxicity to chloramphenicol at comparable concentrations; has potential as a biopesticide.	[1]
Anti- α -glucosidase	<i>Pediococcus italicum</i> FUN2 (Source organism)	Exhibits inhibitory effects on α -glucosidase activity.	[2]
Antiviral (Influenza A/H3N2)	Methanol SPE fractions from <i>Lactobacillus plantarum</i> LBP-K10 culture filtrate	Listed among CDPs with suggested antiviral potential, though its individual contribution to the active fraction was less prominent than other CDPs.	[2]

Experimental Workflow for Antimicrobial Profiling

Based on the general context from the search results, the following diagram outlines a logical workflow for profiling the antimicrobial activity of a compound like **cyclo(L-Pro-L-Val)**. You can use this as a guide to design your experiments.



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Key Experimental Considerations

To help you establish a protocol, here are some specific details and general methodologies derived from the search results:

- **Compound Sourcing and Preparation:** **cyclo(L-Pro-L-Val)** is a bacterial metabolite that can be sourced from suppliers like InvivoChem for research purposes [1]. For solubility:
 - **In vitro:** It is soluble in DMSO at 100 mg/mL (509.55 mM) [1].
 - **In vivo:** Common formulations for compounds with low water solubility can include mixtures of DMSO, Tween 80, and saline, or using 2-Hydroxypropyl- β -cyclodextrin as a vehicle [1]. The use of cyclodextrins as a drug vehicle has been shown to improve the antitumor effect of CDPs in mouse models, suggesting it is a viable approach for enhancing bioavailability [3].
- **Reference Methodologies:** While a full protocol for **cyclo(L-Pro-L-Val)** is not available, the search results point to established microbiological methods:
 - The **broth dilution method** is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial substances [4].
 - Research on similar cyclic dipeptides (e.g., cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro)) often involves **plaque-forming assays** to evaluate antiviral activity against viruses like influenza A/H3N2 [2].

How to Proceed Without a Full Protocol

Since a dedicated protocol is not available, I suggest you:

- **Consult Standard Guidelines:** Refer to established standards like the **CLSI (Clinical & Laboratory Standards Institute) M07** document for broth dilution methods for bacteria or **CLSI M27** for yeast assays [4].
- **Adapt from Similar Studies:** Use the methodologies described in the cited research on closely related cyclic dipeptides as a template, substituting the compound where appropriate [2] [5].

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